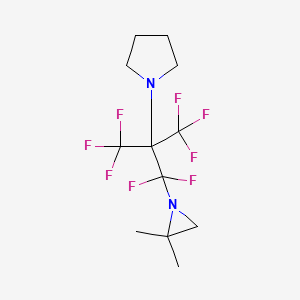
Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole ring and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:
Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of the Amino Ester: The brominated indole is then reacted with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ester.
Methylation: The final step involves methylation of the ester using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while deprotection reactions yield the free amine.
Aplicaciones Científicas De Investigación
Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives.
Chemical Biology: It can serve as a probe in chemical biology experiments to study protein-ligand interactions.
Industrial Applications: The compound may be used in the development of new materials or as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated indole ring and the Boc-protected amino group play crucial roles in its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-3-(1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but without the bromine atom.
Methyl (S)-3-(4-chloro-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a chlorine atom instead of bromine.
Methyl (S)-3-(4-fluoro-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C17H21BrN2O4 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
methyl (2S)-3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22)/t13-/m0/s1 |
Clave InChI |
JSXFCSUOYOQOLC-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)

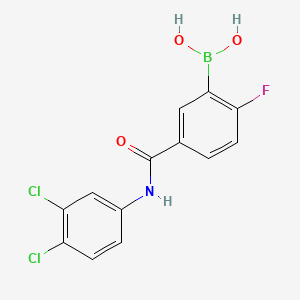
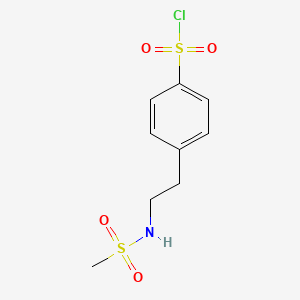
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
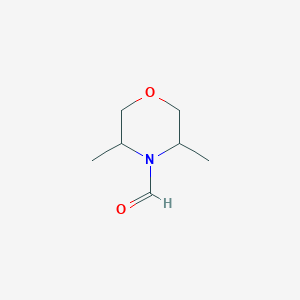

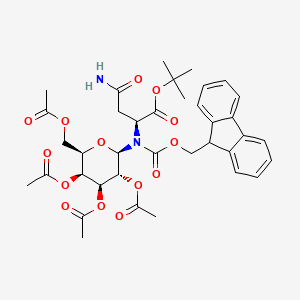
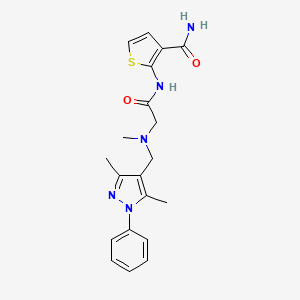

![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
